molecular formula C23H33ClN4O6S2 B2419328 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1219217-91-0

2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2419328
CAS No.: 1219217-91-0
M. Wt: 561.11
InChI Key: FMZKUWBJSOABTM-UHFFFAOYSA-N
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Description

2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C23H33ClN4O6S2 and its molecular weight is 561.11. The purity is usually 95%.
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Properties

IUPAC Name

2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O6S2.ClH/c1-4-26-10-9-18-19(15-26)34-23(20(18)21(24)28)25-22(29)16-5-7-17(8-6-16)35(30,31)27(11-13-32-2)12-14-33-3;/h5-8H,4,9-15H2,1-3H3,(H2,24,28)(H,25,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZKUWBJSOABTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33ClN4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a novel derivative of the thieno[2,3-c]pyridine class, which has garnered attention due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and therapeutic implications of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular Formula C23H33ClN4O6S2
Molecular Weight 561.1 g/mol
CAS Number 1219217-91-0

This complex organic molecule features a thieno[2,3-c]pyridine core known for its diverse biological activities and potential therapeutic uses.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of the thieno[2,3-c]pyridine core : This foundational structure is synthesized using various amines and acids.
  • Introduction of functional groups : The benzamido and sulfamoyl groups are added through coupling reactions.
  • Purification : The final product is purified to ensure high yield and purity.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit key enzymes or receptors involved in inflammatory pathways and cancer progression. For example:

  • Inhibition of TNF-alpha production : Similar derivatives have shown the ability to inhibit lipopolysaccharide (LPS)-stimulated production of TNF-alpha in rat whole blood models, indicating anti-inflammatory properties .
  • Anticancer effects : Preliminary studies suggest that compounds within this class may induce apoptosis in cancer cells by disrupting cellular signaling pathways .

Case Studies and Research Findings

Recent studies have evaluated various derivatives of thieno[2,3-c]pyridine for their biological activities:

  • Anti-inflammatory Activity : A study demonstrated that certain thieno[2,3-c]pyridine derivatives effectively reduced inflammation markers in animal models .
  • Antitumor Activity : Another research highlighted the potential of these compounds in inhibiting tumor growth in xenograft models, showcasing their promise as anticancer agents .
  • Pharmacological Profiles : A comprehensive review organized findings from multiple studies on substituted 4,5,6,7-tetrahydrothieno pyridines, emphasizing their diverse pharmacological profiles including antibacterial and antifungal activities .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit antimicrobial activity. The thieno[2,3-c]pyridine derivatives have shown efficacy against a range of bacterial strains. The sulfamoyl moiety is believed to play a crucial role in enhancing this activity by interfering with bacterial metabolic processes.

Anticancer Potential

Studies have suggested that the compound may possess anticancer properties. The tetrahydrothieno[2,3-c]pyridine framework has been associated with the inhibition of cancer cell proliferation in vitro. Further investigations are required to elucidate the specific mechanisms involved.

Enzyme Inhibition

Compounds related to this structure have been explored for their ability to inhibit specific enzymes involved in disease pathways. For instance, inhibitors targeting human PNMT (phenylethanolamine N-methyltransferase) have been identified within this class of compounds, suggesting potential applications in treating conditions related to catecholamine metabolism.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits proliferation of cancer cell lines
Enzyme InhibitionInhibits human PNMT activity

Case Study: Anticancer Activity

A recent study evaluated the anticancer effects of similar thieno[2,3-c]pyridine derivatives on various cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest observed through flow cytometry analysis. This highlights the potential of the compound as a lead for developing new anticancer agents.

Synthetic Routes

The synthesis of this compound involves multiple steps that can include the formation of the thieno[2,3-c]pyridine ring followed by the introduction of the sulfamoyl group. Various synthetic methodologies have been explored to optimize yield and purity, including:

  • Pictet-Spengler Reaction : Used for constructing the tetrahydrothieno ring.
  • Sulfamoylation Reactions : Essential for introducing the sulfamoyl substituent.

Q & A

Q. How can green chemistry principles be integrated into the synthesis process?

  • Methodology :
  • Replace DMF with cyclopentyl methyl ether (CPME), a safer solvent, for sulfamoylation.
  • Employ enzymatic catalysis (e.g., lipases) for amide bond formation to improve atom economy and reduce waste .

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